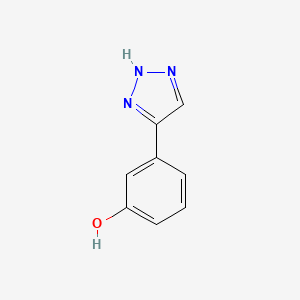![molecular formula C18H24N4O B13861339 4-[4-(3-Methylpiperidin-1-yl)quinazolin-7-yl]morpholine](/img/structure/B13861339.png)
4-[4-(3-Methylpiperidin-1-yl)quinazolin-7-yl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(3-Methylpiperidin-1-yl)quinazolin-7-yl]morpholine is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-Methylpiperidin-1-yl)quinazolin-7-yl]morpholine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions using appropriate piperidine derivatives.
Attachment of Morpholine Ring: The morpholine ring can be attached via nucleophilic substitution or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques .
化学反应分析
Types of Reactions
4-[4-(3-Methylpiperidin-1-yl)quinazolin-7-yl]morpholine can undergo various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinazoline N-oxides, while reduction may yield reduced quinazoline derivatives .
科学研究应用
4-[4-(3-Methylpiperidin-1-yl)quinazolin-7-yl]morpholine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Biological Research: It is used in studies related to its antimicrobial and antiviral properties.
Chemical Biology: The compound is utilized in research focused on understanding its interactions with various biological macromolecules.
Industrial Applications: It may be used in the development of new materials or as a precursor for other bioactive compounds.
作用机制
The mechanism of action of 4-[4-(3-Methylpiperidin-1-yl)quinazolin-7-yl]morpholine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cell signaling pathways, leading to the suppression of cancer cell growth . The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its biological effects .
相似化合物的比较
Similar Compounds
Vandetanib: A quinazoline derivative used for the treatment of medullary thyroid cancer.
Gefitinib: Another quinazoline derivative used as an anticancer agent targeting epidermal growth factor receptor (EGFR).
Erlotinib: Similar to gefitinib, used for the treatment of non-small cell lung cancer.
Uniqueness
4-[4-(3-Methylpiperidin-1-yl)quinazolin-7-yl]morpholine is unique due to its specific structural features, which may confer distinct biological activities compared to other quinazoline derivatives. Its combination of the quinazoline core with piperidine and morpholine rings may result in unique interactions with molecular targets, leading to potential therapeutic applications .
属性
分子式 |
C18H24N4O |
|---|---|
分子量 |
312.4 g/mol |
IUPAC 名称 |
4-[4-(3-methylpiperidin-1-yl)quinazolin-7-yl]morpholine |
InChI |
InChI=1S/C18H24N4O/c1-14-3-2-6-22(12-14)18-16-5-4-15(11-17(16)19-13-20-18)21-7-9-23-10-8-21/h4-5,11,13-14H,2-3,6-10,12H2,1H3 |
InChI 键 |
NAXDTFBSNBAFNV-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCN(C1)C2=NC=NC3=C2C=CC(=C3)N4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(1-ethylpiperidin-3-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B13861282.png)
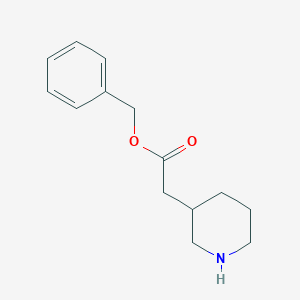


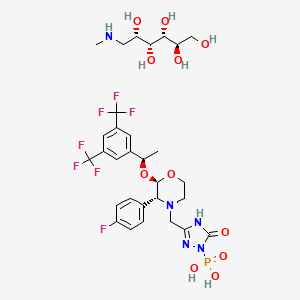
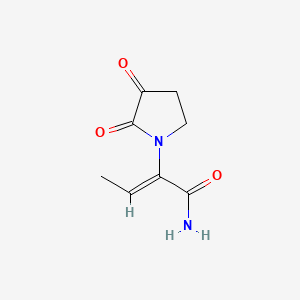
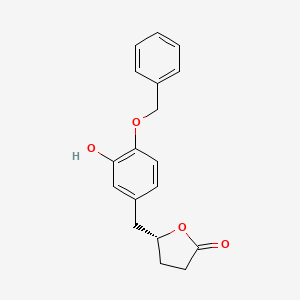
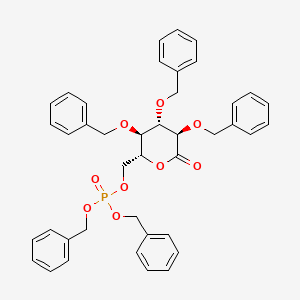
![3-Bromo-1-[(6-methylpyridin-2-yl)methyl]-4-nitroindole](/img/structure/B13861311.png)
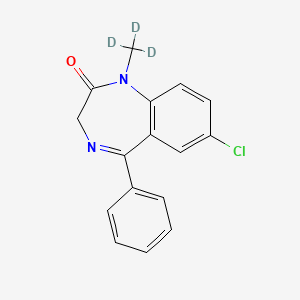
![(8S,9S,10R,14S)-13-Ethyl-11-methylene-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,6H)-dione](/img/structure/B13861326.png)
